molecular formula C16H12N2O3 B2852506 N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 524062-05-3

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2852506
CAS No.: 524062-05-3
M. Wt: 280.283
InChI Key: YKIVDYMGYONXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a cyanomethyl-substituted phenyl group at the 4-position of the benzodioxole core. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol. The compound features a 1,3-benzodioxole moiety fused to a carboxamide group, which is further linked to a phenyl ring bearing a cyanomethyl substituent.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-8-7-11-1-4-13(5-2-11)18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIVDYMGYONXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide as an anticancer agent. Research indicates that this compound may inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting that it could be a candidate for further development in cancer therapeutics.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Materials Science Applications

1. Nonlinear Optical Properties

This compound has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique structural features of the compound contribute to its ability to exhibit significant second-order NLO responses, making it suitable for use in devices such as frequency doublers and optical switches.

2. Polymer Science

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications, including coatings and composites.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that this compound effectively inhibited MRSA growth at low concentrations, suggesting its potential as a new therapeutic agent against resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related benzodioxole carboxamide derivatives, highlighting variations in substituents and molecular properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application Insights
N-[4-(Cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide C₁₆H₁₂N₂O₃ 280.28 4-(Cyanomethyl)phenyl Research chemical (discontinued)
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide (595554-99-7) C₂₃H₁₇N₃O₅ 415.40 5-(3-Methoxyphenyl)-1,2,4-oxadiazole ring Potential kinase inhibitor scaffold
N-(4-Aminophenyl)-1,3-benzodioxole-5-carboxamide (1593590-12-5) C₁₄H₁₂N₂O₃ 256.26 4-Aminophenyl Intermediate for peptide coupling
N-[1-(4-Methylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide (858036-54-1) C₁₈H₁₇NO₃ 295.34 4-Methylphenylethyl side chain Bioactive compound (unpublished)
N-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide (684231-44-5) C₂₉H₃₀N₄O₃S 514.64 Piperazine-thiocarbamoyl linker, diethylamino Multi-target ligand exploration

Key Research Findings and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups
  • The cyanomethyl group in the target compound is an electron-withdrawing substituent, which may enhance electrophilicity and influence binding to cysteine-rich enzymes (e.g., kinases or proteases). In contrast, analogs like the 3-methoxyphenyl-oxadiazole derivative (CAS 595554-99-7) feature electron-donating methoxy groups, which could improve solubility or π-π stacking interactions in hydrophobic binding pockets .
  • The 4-aminophenyl analog (CAS 1593590-12-5) introduces a primary amine, enabling conjugation or salt-bridge formation with acidic residues in target proteins. This modification is critical in prodrug design or fluorescent labeling .
Impact of Heterocyclic Additions
  • Piperazine-containing analogs (e.g., CAS 684231-44-5) demonstrate enhanced flexibility and hydrogen-bonding diversity, making them suitable for targeting G-protein-coupled receptors (GPCRs) or transporters .

Biological Activity

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a benzodioxole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

N 4 cyanomethyl phenyl 1 3 benzodioxole 5 carboxamide\text{N 4 cyanomethyl phenyl 1 3 benzodioxole 5 carboxamide}

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the cyanomethyl group and subsequent functionalization to yield the final carboxamide derivative. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant radical scavenging activity in vitro. The 1,3-benzodioxole structure is often associated with antioxidant properties due to its ability to donate electrons and stabilize free radicals.

CompoundIC50 (μM)Reference
This compoundTBDTBD
Hypecoumic acid (related compound)86.3 ± 0.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various assays, it demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that derivatives of benzodioxole can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A recent study investigated the antioxidant activity of several benzodioxole derivatives using DPPH scavenging assays. The results indicated that compounds with similar structures to this compound possess notable antioxidant capabilities, with IC50 values suggesting moderate effectiveness compared to established antioxidants .
  • Antimicrobial Evaluation : In a comprehensive screening of various benzodioxole derivatives against bacterial strains, this compound was found to inhibit growth in multiple strains, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory effects of benzodioxole compounds demonstrated that these molecules could significantly reduce levels of inflammatory markers in vitro. This positions them as promising candidates for further development in inflammatory disease therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.